![molecular formula C7H5F3N4 B1445368 5-(Trifluormethyl)-1H-pyrazolo[4,3-b]pyridin-3-amin CAS No. 1351989-85-9](/img/structure/B1445368.png)
5-(Trifluormethyl)-1H-pyrazolo[4,3-b]pyridin-3-amin
Übersicht
Beschreibung
“5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine”, has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” includes a pyridine ring, which is found in various man-made compounds such as dyes, industrial solvents, herbicides, pesticides, as well as in many natural metabolites .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” include a molecular weight of 162.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
In der supramolekularen Chemie kann diese Verbindung als Baustein für die Erzeugung komplexer Strukturen durch nicht-kovalente Bindungen dienen. Ihre Trifluormethylgruppe verbessert die Lipophilie und die elektronischen Eigenschaften des Moleküls, was für die Selbstassemblierungsprozesse entscheidend sein kann .
Katalyse
Das Vorhandensein des Pyrazolo[4,3-b]pyridin-Moleküls macht es zu einem potenziellen Kandidaten für katalytische Anwendungen. Es kann als Ligand in Übergangsmetallkomplexen wirken und die Reaktivität und Selektivität katalytischer Reaktionen beeinflussen .
Ionen-Sensorik
Diese Verbindung könnte bei der Entwicklung von Ionen-Sensoren eingesetzt werden. Die Stickstoffatome in den Pyrazolo- und Pyridinringen können mit Metallionen koordinieren, wodurch diese Ionen in verschiedenen Umgebungen nachgewiesen werden können .
Lumineszierende Materialien
Aufgrund ihrer strukturellen Merkmale kann diese Verbindung zur Synthese von Materialien mit lumineszierenden Eigenschaften verwendet werden. Diese Materialien haben potentielle Anwendungen bei der Entwicklung neuer Arten von OLEDs (organische Leuchtdioden) und anderen photonischen Bauelementen .
Zytotoxische Wirkstoffe
Forschungen deuten darauf hin, dass Derivate dieser Verbindung eine zytotoxische Aktivität aufweisen könnten. Dies macht sie zu einer Verbindung von Interesse für die Entwicklung neuer Krebsmedikamente, da sie möglicherweise mit DNA-Molekülen interagieren und die Proliferation von Krebszellen stören .
Pharmazeutische Zwischenprodukte
Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Zwischenprodukt in der pharmazeutischen Synthese. Ihre Fähigkeit, Trifluormethylgruppen in andere Moleküle einzuführen, kann die pharmakokinetischen Eigenschaften von therapeutischen Wirkstoffen erheblich beeinflussen .
Fungizide Aktivität
In der landwirtschaftlichen Forschung wurden Derivate dieser Verbindung auf ihre fungiziden Eigenschaften hin untersucht. Insbesondere die Trifluormethylgruppe kann die biologische Aktivität gegen verschiedene Pilzkrankheitserreger verbessern, was für den Pflanzenschutz von entscheidender Bedeutung ist .
NMR-spektroskopische Studien
Schließlich können die Protonen der Verbindung aufgrund ihrer unterschiedlichen chemischen Verschiebungen in der NMR-Spektroskopie leicht identifiziert werden. Dies macht sie zu einem hervorragenden Kandidaten für Studien in der organischen Chemie und Materialwissenschaft, wo das Verständnis der molekularen Struktur unerlässlich ist .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit certain enzymes, thereby disrupting the normal functioning of the target organisms .
Biochemical Pathways
Pyridine derivatives, which include this compound, are known to play significant roles in numerous oxidation-reduction processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have shown antimicrobial and fungicidal activities .
Action Environment
The physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in similar compounds are thought to contribute to their biological activities .
Biochemische Analyse
Biochemical Properties
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their catalytic activities. For instance, it can act as an inhibitor for certain kinases, thereby affecting phosphorylation processes within the cell . Additionally, 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine interacts with various proteins, altering their conformations and functions. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .
Cellular Effects
The effects of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Its impact on cellular metabolism includes changes in metabolic flux and the levels of key metabolites, which can affect overall cellular function and homeostasis .
Molecular Mechanism
At the molecular level, 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . Additionally, 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine can induce conformational changes in proteins, affecting their stability and function . These molecular interactions often lead to downstream effects on gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays . Long-term studies have shown that 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine vary with dosage. At lower doses, the compound has been shown to have beneficial effects, such as the modulation of signaling pathways and improvement in metabolic function . At higher doses, toxic effects can be observed, including cellular toxicity and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine .
Metabolic Pathways
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . Additionally, it can affect the levels of metabolites, leading to changes in cellular energy balance and metabolic homeostasis . These interactions are crucial for understanding the broader metabolic impact of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine in biological systems .
Transport and Distribution
The transport and distribution of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine can bind to cytoplasmic and nuclear proteins, influencing its localization and function . These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is critical for its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by specific targeting signals and post-translational modifications, which guide the compound to its site of action . The subcellular distribution of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is crucial for its ability to modulate cellular processes and exert its biochemical effects .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(12-4)6(11)14-13-3/h1-2H,(H3,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWDLXDTQVXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


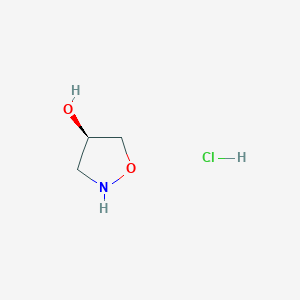
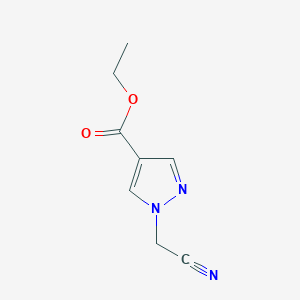
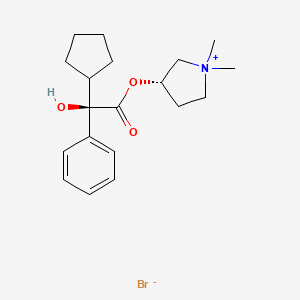

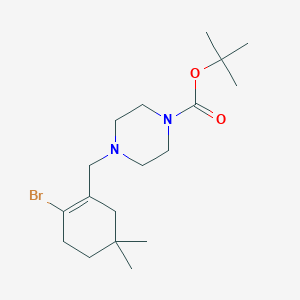
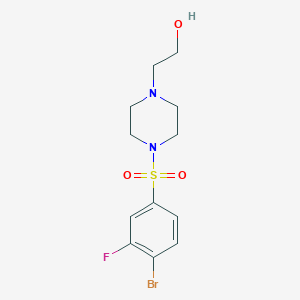

![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)
![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)

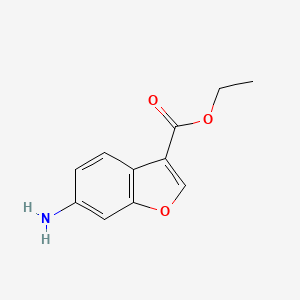
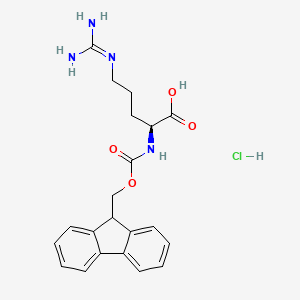
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)
